molecular formula C7H7Cl2N3 B2836727 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1001500-81-7

3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2836727
CAS No.: 1001500-81-7
M. Wt: 204.05
InChI Key: WZYTWLGCFDRSDD-UHFFFAOYSA-N
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Description

3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 1001500-81-7) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 7 Cl 2 N 3 and a molecular weight of 204.06 g/mol, this compound features a propanenitrile side chain at the N-1 position of a 4,5-dichloro-3-methylpyrazole core, a structure known to impart notable biological activity . Pyrazole derivatives represent a privileged scaffold in pharmaceutical development due to their diverse biological profiles. Structural analogs of this compound have demonstrated potent antimicrobial activity against challenging pathogens including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with some pyrazole derivatives showing minimum inhibitory concentration (MIC) values comparable to ciprofloxacin . Additional research has documented significant antifungal properties against strains such as Aspergillus niger and promising analgesic effects in novel pyrazole-carbaldehyde derivatives . The dichloro-substituted pyrazole structure serves as a key intermediate for developing potential anti-inflammatory, anticancer, and antitumor agents , with documented activities against various cancer cell lines . The mechanism of action for pyrazole derivatives frequently involves enzyme inhibition , particularly targeting microbial dihydrofolate reductase (DHFR) in Staphylococcus aureus and N-myristoyltransferase (NMT) in Candida albicans , as confirmed through molecular docking studies . The strategic chlorine substitutions at the 4,5-positions of the pyrazole ring enhance both reactivity and binding affinity to biological targets, while the nitrile group contributes to molecular interactions and metabolic stability. This chemical is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers working in antimicrobial discovery, anticancer agent development, and structure-activity relationship studies of nitrogen-containing heterocycles will find this pyrazole derivative particularly valuable .

Properties

IUPAC Name

3-(4,5-dichloro-3-methylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c1-5-6(8)7(9)12(11-5)4-2-3-10/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYTWLGCFDRSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)Cl)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4,5-dichloro-3-methylpyrazole with a suitable nitrile compound under controlled conditions. One common method involves the use of a base to deprotonate the pyrazole ring, followed by nucleophilic substitution with a nitrile group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile with analogous compounds:

Structural and Functional Group Analysis

Compound Name (CAS) Substituents on Pyrazole Ring Functional Group Molecular Weight (g/mol) Key Features
This compound (1001500-81-7) 4-Cl, 5-Cl, 3-CH₃ Propanenitrile 220.07 High electronegativity from Cl; moderate steric bulk from CH₃.
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile (1909-18-8) 4-Ph, 5-OH, 3-CH₃ Propanenitrile 227.26 Electron-donating OH and aromatic Ph; increased polarity and H-bonding.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile (5589-97-9) 3-CH₃, 5-CH₃ Propanenitrile 149.19 Electron-donating CH₃ groups; lower reactivity due to absence of halogens.
3-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid (N/A) 4-Br, 3-CF₂H, 5-CH₃ Propanoic acid ~280 (estimated) Bromine as a leaving group; CF₂H enhances lipophilicity.
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-propanenitrile derivatives 3-OH, 5-NH₂ Carbonyl + propanenitrile 254–300 (varies) Amino and hydroxy groups enable H-bonding; keto group increases reactivity.

Biological Activity

3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two chlorine atoms and a methyl group on the pyrazole ring, along with a propanenitrile side chain. Research into its biological properties has indicated various applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • IUPAC Name : 3-(4,5-dichloro-3-methylpyrazol-1-yl)propanenitrile
  • Molecular Formula : C7H8Cl2N3
  • Molecular Weight : 244.07 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The compound may exhibit effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological pathways.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, possess antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Anticancer Properties

Studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various cancer models. The mechanisms often involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of pyrazole derivatives in models of ischemic stroke. For example, compounds designed based on the pyrazole structure demonstrated significant neurocytoprotective effects against oxygen-glucose deprivation in neuronal cell cultures. These findings suggest that this compound may also possess similar protective qualities.

Study on Antioxidant Activity

A study focused on synthesizing various pyrazole derivatives for their antioxidant capabilities found that certain derivatives exhibited significant free radical scavenging activity. The findings suggested that structural modifications could enhance the antioxidant potency of these compounds.

CompoundDPPH Scavenging ActivityORAC Value
Y1285%2.5 μmol TE/mg
Y1578%2.0 μmol TE/mg

In Vivo Studies

In vivo studies using mouse models have confirmed the neuroprotective effects of related pyrazole compounds during ischemic events. These studies reported a reduction in infarct size and improved neurological outcomes following treatment with pyrazole derivatives.

Q & A

Q. What are the common synthetic routes for 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between pyrazole derivatives and acrylonitrile precursors. For example, reacting 4,5-dichloro-3-methyl-1H-pyrazole with acrylonitrile derivatives under basic conditions (e.g., potassium carbonate in DMF) can yield the target compound. Optimization includes:
  • Temperature Control : Maintaining low temperatures (−20°C to −15°C) during reagent addition to minimize side reactions .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (using methanol or 2-propanol) ensures high purity .
  • Catalyst Use : Triethylamine as a base enhances reaction efficiency by deprotonating intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyrazole ring and the propanenitrile backbone. For instance, a singlet at δ ~2.4 ppm in ¹H NMR corresponds to the methyl group on the pyrazole, while nitrile signals appear at ~110 ppm in ¹³C NMR .
  • Mass Spectrometry (EI-MS) : High-resolution MS validates the molecular formula (e.g., [M]+ peak at m/z 224.0805 for related pyrazole nitriles) .
  • IR Spectroscopy : Stretching frequencies for nitrile (~2228 cm⁻¹) and C-Cl bonds (~560 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic refinement of this compound, and what challenges might arise during data analysis?

  • Methodological Answer :
  • Structure Solution : Use SHELXD for phase determination via direct methods, particularly for small-molecule crystals. Input high-resolution X-ray diffraction data (e.g., <1.0 Å) to resolve chlorine atoms, which have high electron density .
  • Refinement with SHELXL : Apply restraints for anisotropic displacement parameters, especially for the dichloro-substituted pyrazole ring, to account for potential disorder. Challenges include:
  • Twinned Crystals : Use TWIN/BASF commands in SHELXL to refine twin laws .
  • Hydrogen Atom Placement : For nitrile groups, employ riding models with fixed bond lengths .

Q. What methodologies are recommended for assessing the biological activity of this compound compared to its structural analogs?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with F or methyl groups) and test in standardized assays (e.g., antimicrobial disk diffusion or enzyme inhibition). For example:
Analog Modification Biological Activity
3-(4-Fluoro-3-methyl-pyrazol-1-yl)propanenitrileFluorine substitutionEnhanced lipophilicity, improved membrane permeability
  • In Silico Docking : Use tools like AutoDock to predict binding affinities to target enzymes (e.g., cytochrome P450) and compare with experimental IC₅₀ values .

Q. How should researchers address contradictions in experimental data, such as varying biological activity reports across studies?

  • Methodological Answer :
  • Meta-Analysis : Compile data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in antimicrobial activity may arise from:
  • Strain Variability : Use standardized microbial strains (e.g., ATCC cultures) .
  • Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% v/v) to minimize variability .
  • Reproducibility Checks : Replicate key experiments with independent synthesis batches and validate purity via HPLC (>98% purity threshold) .

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